molecular formula C16H12Cl3N3O B12193729 N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide

N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide

Cat. No.: B12193729
M. Wt: 368.6 g/mol
InChI Key: JGVKACUMTBBOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide typically involves the reaction of benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[1-(1H-1,3-benzodiazol-1-yl)-2,2,2-trichloroethyl]benzamide can be compared with other benzimidazole derivatives, such as:

These compounds share the benzimidazole core but differ in their substituents, leading to unique properties and applications.

Properties

Molecular Formula

C16H12Cl3N3O

Molecular Weight

368.6 g/mol

IUPAC Name

N-[1-(benzimidazol-1-yl)-2,2,2-trichloroethyl]benzamide

InChI

InChI=1S/C16H12Cl3N3O/c17-16(18,19)15(21-14(23)11-6-2-1-3-7-11)22-10-20-12-8-4-5-9-13(12)22/h1-10,15H,(H,21,23)

InChI Key

JGVKACUMTBBOQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2C=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.